N-({[2,3'-bifuran]-5-yl}methyl)-2-chlorobenzene-1-sulfonamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Analyzing the molecular structure involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity of the compound .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- Synthesis of Thiadiazole Derivatives : A study by Chen et al. (2010) described the synthesis of thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds showed potential anti-tobacco mosaic virus activity, highlighting their significance in organic synthesis for biological applications.
- Formation of Thermostable Derivatives : Klaffenbach et al. (1993) developed a method to create thermostable derivatives of sulfonamide herbicides, enabling their analysis by gas chromatography, as detailed in their paper “Analysis of sulfonylurea herbicides by gas-liquid chromatography”.
Photopolymer Applications
- Methylacrylate Polymers with Photochromic Side Chains : A study by Ortyl et al. (2002) on “Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene” demonstrated the synthesis of methylacrylate monomers with azobenzene groups substituted by heterocyclic sulfonamides. These materials exhibited photochromic properties, relevant for applications in materials science.
Pharmacological Research
- Antimicrobial Studies : Basanagouda et al. (2010) synthesized novel sulfonamides containing 4-azidomethyl coumarin and evaluated their antimicrobial activities. The study, titled “Synthesis and antimicrobial studies on novel sulfonamides containing 4-azidomethyl coumarin”, indicated the potential of these compounds in developing new antimicrobial agents.
Environmental Science and Analysis
Analysis of Sulfonamide Antibiotics : Chiavarino et al. (1998) described a method for analyzing sulfonamide antibiotics using atomic emission detection in their paper “Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection”. This research contributes to the environmental monitoring of pharmaceuticals.
Sulfonamide Transformation Products : Dodd and Huang (2004) studied the transformation of sulfamethoxazole, a sulfonamide antibacterial agent, in reactions with free chlorine. Their findings, detailed in “Transformation of the antibacterial agent sulfamethoxazole in reactions with chlorine: kinetics, mechanisms, and pathways”, are crucial for understanding the fate of sulfonamides in water treatment processes.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c16-13-3-1-2-4-15(13)22(18,19)17-9-12-5-6-14(21-12)11-7-8-20-10-11/h1-8,10,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJROKDLTOHUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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